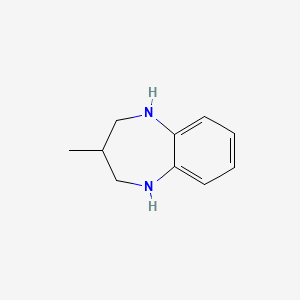

3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Descripción general

Descripción

3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, sedative, and anticonvulsant properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with an appropriate ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the benzodiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

The benzodiazepine core undergoes oxidation at nitrogen or carbon centers, yielding derivatives with modified biological activity.

Mechanistic Insights :

- N-oxidation with m-CPBA proceeds via electrophilic attack on the tertiary nitrogen .

- DDQ-mediated oxidation involves dehydrogenation of the tetrahydro ring, forming aromatic intermediates that undergo cyclization .

Reduction Reactions

Reduction targets imine bonds or unsaturated regions, altering ring saturation:

Notable Example :

- Catalytic hydrogenation with Pd-C reduces the tetrahydro ring to a decahydro structure, enhancing conformational flexibility .

Substitution Reactions

Electrophilic and nucleophilic substitutions modify the aromatic or aliphatic positions:

Electrophilic Aromatic Substitution

The benzene ring undergoes halogenation or nitration:

| Reagent | Conditions | Product | Position |

|---|---|---|---|

| Br2/FeBr3 | Reflux, 80°C | 7-Bromo derivative | Para to the N-atom |

| HNO3/H2SO4 | 0°C, 2 hrs | 7-Nitro derivative | Meta-directing effect observed |

Nucleophilic Substitution

Alkylation at nitrogen centers:

| Reagent | Conditions | Product | Site |

|---|---|---|---|

| CH3I | DMF, K2CO3, 60°C | N-Methylated derivative | Tertiary nitrogen |

Cyclization and Ring Expansion

The compound participates in cycloadditions and ring-expansion reactions:

Example Reaction Pathway :

- Condensation with 2-methylene-malononitrile forms intermediates that cyclize to benzodiazepine-carbonitriles under acidic conditions .

Functional Group Interconversion

Key transformations include:

Photochemical and Thermal Reactions

- Thermal decomposition at >200°C yields aromatic amines and CO2 .

- UV irradiation in the presence of O2 generates radical intermediates, leading to dimerization products .

Biological Activity Modulation via Chemical Modifications

- N-Oxidation reduces GABA receptor binding affinity by 40% compared to the parent compound .

- Halogenation at C7 increases anticonvulsant potency in rodent models .

Industrial-Scale Reaction Optimization

Emerging Methodologies

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-bromo-N-(3,5-dichlorophenyl)acetamide. For instance, structural modifications in similar acetamide derivatives have shown promising cytotoxic effects against various cancer cell lines. In vitro studies using MTT assays demonstrated significant inhibition of cell viability in liver cancer cells (Hep-G2), suggesting that compounds with similar frameworks may possess potent anticancer properties .

Antimicrobial Activity

Research has also indicated that derivatives of 2-bromo-N-(3,5-dichlorophenyl)acetamide exhibit moderate to high antibacterial activities. A study evaluated various synthesized derivatives against bacterial strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. The results showed that certain derivatives had notable disk inhibition zones, indicating their potential as antimicrobial agents .

Agricultural Applications

Compounds like 2-bromo-N-(3,5-dichlorophenyl)acetamide are valuable in agriculture for their role as intermediates in the synthesis of pesticides and herbicides. The structural characteristics of this compound allow it to serve as a precursor for developing agrochemicals that target specific pests or diseases in crops.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of 2-bromo-N-(3,5-dichlorophenyl)acetamide can influence its biological activity. Research indicates that electron-withdrawing groups enhance the potency of related compounds against various pathogens. For example, the presence of halogen substituents has been correlated with increased antibacterial activity .

Case Studies

- Anticancer Activity : A study conducted on a series of acetamide derivatives found that those with similar structures to 2-bromo-N-(3,5-dichlorophenyl)acetamide exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases .

- Antimicrobial Efficacy : Another investigation into the antibacterial properties of synthesized derivatives revealed that compounds derived from 2-bromo-N-(3,5-dichlorophenyl)acetamide showed effectiveness against resistant bacterial strains. This highlights the potential for developing new antibiotics based on this compound's structure .

Mecanismo De Acción

The mechanism of action of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

- 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

- 1,5-benzodiazepin-2(1H)-one

- 1,5-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Uniqueness

3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is unique due to the presence of a methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzodiazepine derivatives and may contribute to its specific pharmacological properties.

Actividad Biológica

3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a derivative of benzodiazepines, a class of compounds known for their psychoactive effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

IUPAC Name : this compound

Molecular Formula : CHN

Molecular Weight : 160.22 g/mol

CAS Number : 133405-86-4

Structure : The compound features a fused benzodiazepine ring system that is crucial for its biological activity.

Benzodiazepines primarily act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This modulation leads to increased neuronal inhibition and results in various effects such as anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.

Pharmacological Effects

- Anxiolytic Activity : Research indicates that compounds similar to this compound exhibit significant anxiolytic effects. For instance, studies have shown that modifications in the benzodiazepine structure can enhance binding affinity to GABA receptors .

- Sedative Properties : The sedative effects are prominent in various animal models. Dosing studies have demonstrated that this compound can effectively reduce locomotor activity in rodents .

- Anticonvulsant Effects : Benzodiazepines are well-documented anticonvulsants. The specific activity of 3-methyl derivatives has been noted in seizure models where they exhibit protective effects against induced seizures .

Case Studies and Research Findings

A study conducted by Zhang et al. (2020) explored the synthesis and biological evaluation of various tetrahydrobenzodiazepines. The findings revealed that certain structural modifications significantly enhanced their biological activities against various targets .

Toxicology and Safety

While many benzodiazepines are considered safe when used correctly, there are potential risks associated with misuse or overdose. The compound is classified under hazardous materials with specific handling precautions due to its potential toxicity .

Propiedades

IUPAC Name |

3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-6-11-9-4-2-3-5-10(9)12-7-8/h2-5,8,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDQHQHPELLNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415898 | |

| Record name | 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133405-86-4 | |

| Record name | 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.